molecular formula C₁₀H₂₀NO₃ B016021 trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl CAS No. 229621-07-2

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

Cat. No. B016021
M. Wt: 203.28 g/mol
InChI Key: SPVKSISDYQXHBN-HTQZYQBOSA-N
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Description

Nitroxides, such as "trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl," are stable radicals widely used as spin labels in spectroscopic studies due to their unique electronic configurations and stability. These compounds are valuable in various fields, including organic synthesis, polymer chemistry, and biochemistry, offering insights into molecular dynamics, structure, and interactions.

Synthesis Analysis

Nitroxides are typically synthesized through the oxidation of secondary amines or the reaction of hydroxylamines with ketones or aldehydes. A specific example includes the preparation of cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy and its derivatives, showcasing the versatility of nitroxide synthesis methods (Alcock, Golding, Ioannou, & Sawyer, 1977).

Molecular Structure Analysis

The crystal and molecular structures of nitroxides reveal significant insights into their stability and reactivity. For instance, studies have shown variations in the N-O bond lengths and angles, indicating the influence of surrounding groups on the nitroxide's electronic structure and stability (Alcock et al., 1977).

Scientific Research Applications

  • Organic Synthesis and Catalysis

    This compound has potential applications in organic synthesis and catalysis (Ross et al., 1996).

  • Drug Development and Pharmacological Research

    It may also be useful in drug development and pharmacological research (Curtis et al., 2005).

  • Chemical Reactions and Derivatives

    The racemization reaction of trans-1,3-bis(dibenzylamino)-1,3,5,5-tetrachlorocyclotriphosphazene with pyrrolidine yields derivatives with bis, tris, and tetrakis-pyrrolidino substitution (Uslu, 2005).

  • Antileukemic Activity

    Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) showed significant antileukemic activity against P388 lymphocytic leukemia in mice (Anderson & Halat, 1979).

  • Potential HIV Inhibitors

    Enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines are potential inhibitors of HIV (Rosenquist et al., 1996).

  • Pyrolysis Applications

    Pyrolyses of 1,1,4,4-tetraphenyl-2-butene-1,4-diol derivatives can lead to olefins like styrene, cyclohexene, indene, and norbornene, along with benzo (Saito et al., 1985).

properties

IUPAC Name

[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-14H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVKSISDYQXHBN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1O)(C)C)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C(N1O)(C)C)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573094
Record name (3R,4R)-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol

CAS RN

229621-07-2
Record name (3R,4R)-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 2
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 3
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 4
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 5
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl
Reactant of Route 6
trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

Citations

For This Compound
1
Citations
I Portnova - 2021 - ediss.uni-goettingen.de
Interactions between peptides and lipids play a crucial role in many processes of living organisms, since they are involved in cell processes such as fusion or transport. One efficient …
Number of citations: 3 ediss.uni-goettingen.de

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